Lipophilicity Modulation: logP and logD Comparison with Unsubstituted Parent Compound
The introduction of a para-fluoro substituent onto the N-(3-phenylpropyl)benzamide scaffold results in a measurable increase in calculated lipophilicity. The target compound exhibits a logP of 3.63 and logD (at pH 7.4) of 3.63 . In direct comparison, the unsubstituted parent compound, N-(3-phenylpropyl)benzamide, has a lower logP of 3.49 and logD of 3.49 .
| Evidence Dimension | Calculated lipophilicity (logP and logD at pH 7.4) |
|---|---|
| Target Compound Data | logP: 3.6259; logD: 3.6259 |
| Comparator Or Baseline | N-(3-phenylpropyl)benzamide (unsubstituted): logP: 3.4917; logD: 3.4917 |
| Quantified Difference | ΔlogP ≈ +0.13; ΔlogD ≈ +0.13 |
| Conditions | Computational prediction; ChemDiv compound datasheets |
Why This Matters
This ~0.13 log unit increase in lipophilicity corresponds to an approximately 35% higher calculated octanol-water partition coefficient, potentially altering membrane permeability and distribution profiles in cellular or in vivo models, thereby precluding direct functional substitution without experimental validation.
